The synthesis of DS-6051B involves a multi-step chemical derivatization process following the identification of lead compounds through high-throughput screening. The compound was optimized to enhance its selectivity and potency against ROS1 and NTRK kinases. Technical details regarding the synthesis process include:
The molecular structure of DS-6051B is characterized by its specific binding interactions with the ATP-binding pocket of ROS1 and NTRK kinases. Key structural data include:
The structural integrity allows for effective interaction with various mutations in ROS1 and NTRK, enhancing its therapeutic potential against resistant cancer types.
DS-6051B undergoes specific chemical reactions that facilitate its mechanism of action as an inhibitor. The primary reactions include:
These reactions are critical for understanding how DS-6051B functions within cellular environments to exert its anticancer effects.
The mechanism of action for DS-6051B involves the following processes:
Data from preclinical models indicate that DS-6051B significantly reduces tumor growth in cell lines expressing resistant mutations compared to other inhibitors like crizotinib.
DS-6051B exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent.
DS-6051B is primarily utilized in scientific research and clinical settings for treating cancers associated with ROS1 and NTRK rearrangements. Its applications include:
DS-6051B is chemically designated as 3-[4-(((2R)-2-aminopropyl)oxy)phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine monoadipate (CAS# 1505515-69-4) with a molecular formula of C₂₉H₃₄FN₅O₅ and a molecular weight of 551.62 g/mol [5] [7]. It functions as an ATP-competitive inhibitor, binding to the kinase domains of ROS1 and NTRK family proteins (TRKA/B/C encoded by NTRK1/2/3) with sub-nanomolar affinity. Key biochemical characteristics include:
Table 1: In Vitro Inhibition Profile of DS-6051B
Target | IC₅₀ (nM) | Cellular Assay Model |
---|---|---|
ROS1 | 0.207 | CD74-ROS1 Ba/F3 cells |
NTRK1 | 0.622 | TPM3-NTRK1 Ba/F3 cells |
NTRK2 | 2.28 | ETV6-NTRK2 Ba/F3 cells |
NTRK3 | 0.980 | ETV6-NTRK3/KM12 cells |
The discovery of DS-6051B emerged from the need to overcome limitations of first-generation ROS1/NTRK inhibitors:
Table 2: Comparison of ROS1/NTRK Inhibitors and Mutation Coverage
Inhibitor | ROS1 WT | ROS1 G2032R | NTRK Fusions |
---|---|---|---|
Crizotinib | Yes | No | Limited |
Entrectinib | Yes | No | Yes |
DS-6051B | Yes | Yes | Yes |
ROS1 and NTRK fusions define molecularly distinct subsets of solid tumors with therapeutic implications:
Table 3: Prevalence of ROS1/NTRK Fusions in Solid Tumors (Chinese Cohort, n=7,537)
Tumor Type | ALK Fusion (%) | ROS1 Fusion (%) | NTRK Fusion (%) |
---|---|---|---|
Lung Cancer | 93 (1.37%) | 33 (0.44%) | 10 (0.13%) |
Soft Tissue Sarcoma | 6 (0.08%) | 0 | 5 (0.07%) |
Liver Cancer | 0 | 1 (0.01%) | 4 (0.05%) |
Other Tumors | 4 (0.05%) | 6 (0.08%) | 18 (0.24%) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3